Sodium 3-methoxyacrylate
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Overview
Description
Sodium 3-methoxyacrylate is an organic compound belonging to the acrylate family. It is characterized by the presence of a methoxy group attached to the acrylate moiety. This compound is known for its reactivity and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-methoxyacrylate can be synthesized through several methods. One common approach involves the reaction of methyl 3-methoxyacrylate with sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound often involves the use of phase transfer catalysts to enhance the reaction efficiency. For instance, a mixture of arylacetyl chloride and sodium methacrylate in acetonitrile, with triethylbenzylammonium chloride as a phase transfer catalyst, can be used to produce the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted acrylates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 3-methoxyacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-methoxyacrylate involves its interaction with specific molecular targets. For instance, in its role as a fungicide, the compound inhibits the electron transport chain in the mitochondria of fungi by binding to the Qo site of cytochrome b. This inhibition disrupts the production of adenosine triphosphate, leading to energy deficiency and cell death .
Comparison with Similar Compounds
Methyl 3-methoxyacrylate: Similar in structure but lacks the sodium ion.
Ethyl 3-methoxyacrylate: Another analog with an ethyl group instead of a sodium ion.
Methoxyacrylates: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness: Sodium 3-methoxyacrylate is unique due to its sodium ion, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications where ionic characteristics are advantageous .
Properties
Molecular Formula |
C4H5NaO3 |
---|---|
Molecular Weight |
124.07 g/mol |
IUPAC Name |
sodium;(E)-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C4H6O3.Na/c1-7-3-2-4(5)6;/h2-3H,1H3,(H,5,6);/q;+1/p-1/b3-2+; |
InChI Key |
BMYABONBEFTWQL-SQQVDAMQSA-M |
Isomeric SMILES |
CO/C=C/C(=O)[O-].[Na+] |
Canonical SMILES |
COC=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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